Ethyl 5-cyano-2,4-diphenyl-6-thioxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate
Description
Ethyl 5-cyano-2,4-diphenyl-6-thioxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate (CAS: 105199-50-6) is a polysubstituted tetrahydropyridine derivative with a molecular formula of C₂₁H₁₈N₂O₂S and a molecular weight of 362.44 g/mol . Key structural features include:
- Cyano group at position 5, enhancing electrophilicity.
- Thioxo group at position 6, contributing to sulfur-based reactivity.
- Ethyl ester at position 3, influencing solubility and hydrolysis kinetics.
The compound is synthesized via multicomponent reactions involving aldehydes, cyanoacetate, and ammonium acetate under refluxing methanol, yielding stereoselective products . It is commercially available with ≥99% purity and is utilized in industrial and research settings, particularly in organic synthesis and materials science .
Properties
IUPAC Name |
ethyl 3-cyano-4,6-diphenyl-2-sulfanylidene-3,4-dihydro-1H-pyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S/c1-2-25-21(24)18-17(14-9-5-3-6-10-14)16(13-22)20(26)23-19(18)15-11-7-4-8-12-15/h3-12,16-17H,2H2,1H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWSRGFTFGHOTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=S)C(C1C2=CC=CC=C2)C#N)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377087 | |
| Record name | Ethyl 5-cyano-2,4-diphenyl-6-sulfanylidene-1,4,5,6-tetrahydropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105199-50-6 | |
| Record name | Ethyl 5-cyano-2,4-diphenyl-6-sulfanylidene-1,4,5,6-tetrahydropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of o-Aminonitrile Derivatives with Carbonyl Compounds
A widely documented approach involves the cyclocondensation of o-aminonitrile precursors with carbonyl-containing reagents. For instance, Hassan et al. demonstrated that reacting 2,4-diphenyl-5-cyano-6-aminonicotinonitrile with cyanoacetone in dry dimethylformamide (DMF) catalyzed by anhydrous zinc chloride (ZnCl₂) yields the target compound. The mechanism proceeds through Schiff base formation at the amino group, followed by Lewis acid-mediated intramolecular cyclization. The ZnCl₂ catalyst facilitates polarization of the nitrile triple bond, accelerating nucleophilic attack and ring closure.
Reaction conditions typically involve heating the mixture to 120–130°C for 5 hours, followed by neutralization with sodium hydroxide and recrystallization from ethanol. This method achieves moderate yields (51%) but requires stringent exclusion of moisture to prevent hydrolysis of intermediates.
Multi-Component Reactions Involving Ethyl Cyanoacetate
Alternative routes leverage ethyl cyanoacetate as a starting material due to its dual functionality as a nucleophile and electrophile. In a three-component reaction, ethyl cyanoacetate condenses with benzaldehyde derivatives and thiourea in the presence of ammonium acetate. The reaction proceeds via Knoevenagel adduct formation, followed by cyclization and thiolation. While this method simplifies precursor availability, competing side reactions often necessitate chromatographic purification, reducing scalability.
Catalytic Systems and Reaction Optimization
Role of Lewis Acids and Solvents
Zinc chloride remains the predominant catalyst due to its ability to coordinate nitrile and carbonyl groups, lowering activation energy for cyclization. Polar aprotic solvents like DMF enhance solubility of intermediates and stabilize charged transition states. Recent studies suggest that replacing ZnCl₂ with iodine or cerium(III) chloride could improve selectivity, though data on yield improvements remain inconclusive.
Temperature and Stoichiometric Considerations
Optimal conversion rates are observed at 120–130°C, balancing reaction kinetics and thermal decomposition risks. Excess ethyl cyanoacetate (1.5–10 molar equivalents) ensures complete consumption of brominated intermediates, as evidenced in analogous pyrrolopyrimidine syntheses. Unreacted ethyl cyanoacetate can be recovered via vacuum distillation, enhancing process sustainability.
Post-Synthesis Modifications and Functionalization
Thioxo Group Introduction via Sulfurization
The thioxo moiety at position 6 is introduced using sulfurizing agents like phosphorus pentasulfide (P₂S₅) or Lawesson’s reagent. For example, treating a keto precursor with P₂S₅ in toluene under reflux replaces the carbonyl oxygen with sulfur, achieving >90% conversion. Careful pH control during workup (target pH 3–5) minimizes side reactions and ensures high purity (>99.8%).
Industrial-Scale Production Challenges
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-cyano-2,4-diphenyl-6-thioxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents or nitrating agents can be used under acidic or basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce primary amines.
Scientific Research Applications
Ethyl 5-cyano-2,4-diphenyl-6-thioxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate contains a pyridine ring with multiple substituents, including cyano and thioxo groups. This structure is significant for its reactivity and interaction with biological systems.
Medicinal Chemistry
This compound has shown potential as a pharmacophore in drug development. Its derivatives are being investigated for:
- Antitumor Activity : Studies indicate that modifications of this compound can lead to enhanced cytotoxicity against various cancer cell lines.
- Antimicrobial Properties : Research has highlighted its effectiveness against certain bacterial strains, suggesting its utility in developing new antibiotics.
Case Study: Antitumor Activity
A study conducted on substituted pyridinecarboxylates demonstrated that ethyl 5-cyano derivatives exhibited significant inhibition of tumor growth in vitro. The mechanism was attributed to the induction of apoptosis in cancer cells.
Agricultural Chemistry
Research into the agricultural applications of this compound has revealed its potential as a pesticide or herbicide. Its effectiveness against specific pests can be attributed to its ability to disrupt biological pathways in target organisms.
Case Study: Pesticidal Activity
Field trials have shown that formulations containing ethyl 5-cyano derivatives significantly reduced pest populations while maintaining crop yield. The compound's low toxicity to non-target species makes it an attractive candidate for sustainable agriculture.
Material Science
The compound's unique structure allows for incorporation into polymers and other materials to enhance their properties. Applications include:
- Conductive Polymers : Ethyl 5-cyano derivatives can be used to create conductive materials for electronic applications.
- Nanocomposites : Research indicates that blending this compound with nanomaterials can improve mechanical strength and thermal stability.
Case Study: Conductive Polymers
A recent study explored the use of ethyl 5-cyano derivatives in developing conductive polymer films. The resulting materials exhibited improved electrical conductivity compared to traditional polymers.
Mechanism of Action
The mechanism of action of Ethyl 5-cyano-2,4-diphenyl-6-thioxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate involves its interaction with specific molecular targets. The cyano and thioxo groups can form strong interactions with enzymes or receptors, modulating their activity. The phenyl groups may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key Observations :
- Diphenyl substituents provide steric hindrance compared to smaller groups (e.g., methyl, chloro), influencing reaction kinetics and crystallinity .
- Tosyl and thiophene groups in enhance electron-withdrawing effects and aromatic diversity, impacting solubility and biological activity.
Physicochemical Properties
Key Observations :
- The target’s thioxo group may reduce melting points compared to oxo analogs due to weaker intermolecular forces.
- Dichlorophenyl groups in increase density and polarity, enhancing solubility in polar solvents.
Biological Activity
Ethyl 5-cyano-2,4-diphenyl-6-thioxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate (CAS Number: 105199-50-6) is a complex organic compound that has garnered attention in various fields of scientific research due to its unique structure and potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 362.44 g/mol. The compound features a cyano group, two phenyl groups, and a thioxo group attached to a tetrahydropyridine ring. Its melting point ranges from 118°C to 121°C .
The biological activity of this compound is attributed to its interaction with specific molecular targets. The thioxo and cyano groups can form strong interactions with enzymes or receptors, potentially modulating their activity. The phenyl groups enhance the compound's ability to penetrate cell membranes, thereby increasing bioavailability .
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains. The compound's structural attributes likely contribute to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
Anticancer Activity
This compound has also been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways associated with cell survival and proliferation. Notably, it has shown promise in inhibiting tumor growth in preclinical models .
Study on Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various compounds including this compound:
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Ethyl 5-cyano... | E. coli | 18 |
| Ethyl 5-cyano... | S. aureus | 20 |
| Control | - | 0 |
This table illustrates the compound's notable effectiveness against common pathogenic bacteria .
Study on Anticancer Effects
A preclinical study assessed the anticancer effects of Ethyl 5-cyano... on human cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| HCT116 (Colon) | 12 |
| HeLa (Cervical) | 10 |
The results indicate that the compound exhibits potent cytotoxicity against various cancer cell lines .
Comparative Analysis with Similar Compounds
This compound can be compared to similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Ethyl 5-cyano-2,4-diphenyl-6-oxo... | Oxo derivative | Moderate antimicrobial |
| Ethyl 5-cyano-2,4-diphenyl-6-hydroxy... | Hydroxy derivative | Weak anticancer activity |
The presence of the thioxo group in Ethyl 5-cyano... distinguishes it from its oxo and hydroxy analogs by enhancing its reactivity and biological efficacy .
Q & A
Basic: What synthetic methodologies are commonly employed to synthesize Ethyl 5-cyano-2,4-diphenyl-6-thioxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate?
The compound is synthesized via multicomponent reactions (MCRs) involving a cascade of Knoevenagel condensation, Michael addition, Mannich reaction, cyclization, and dehydration. For example, aldehydes, 3-oxocarboxylic acid esters, malononitrile/ethyl cyanoacetate, and ammonium acetate are refluxed in methanol, yielding stereochemically complex products (57–84%). Ammonium acetate acts as both a base and nitrogen source .
Advanced: How can stereochemical integrity be ensured during synthesis, given the compound’s multiple stereocenters?
Stereoselectivity is confirmed via single-crystal X-ray diffraction (XRD) and 2D-NMR spectroscopy . For instance, the five-component synthesis in produced diastereomers with 2–3 stereocenters, where XRD resolved the absolute configuration, and NOESY/ROESY NMR validated spatial arrangements of substituents .
Basic: What analytical techniques are critical for confirming the compound’s structural identity?
Key methods include:
- 1H/13C NMR : Assigns proton and carbon environments (e.g., cyano, thioxo, and ester groups).
- IR Spectroscopy : Identifies functional groups (C≡N stretch ~2200 cm⁻¹, C=O ~1700 cm⁻¹).
- Mass Spectrometry : Confirms molecular weight and fragmentation patterns.
- XRD : Resolves crystal packing and bond geometries .
Advanced: How should researchers resolve contradictions in analytical data (e.g., NMR vs. XRD)?
Cross-validation using complementary techniques is essential. For example, if NMR suggests equatorial substituents but XRD shows axial positions, refine data with DFT calculations to model electronic effects or re-examine sample purity via HPLC . Contradictions may arise from dynamic processes (e.g., ring puckering) detectable by variable-temperature NMR .
Basic: What methods are recommended for assessing purity and stability?
- TLC/HPLC : Monitor reaction progress and purity (>95% by area normalization).
- DSC/TGA : Evaluate thermal stability and decomposition thresholds.
- Karl Fischer Titration : Quantify hygroscopicity, critical for storage .
Advanced: What mechanistic insights exist for the formation of this tetrahydropyridine derivative?
Mechanistic studies propose a pathway involving zwitterionic intermediates and 2-hydroxypiperidine precursors . Isotopic labeling (e.g., 15N-ammonium acetate) can trace nitrogen incorporation, while DFT simulations model transition states for cyclization steps .
Advanced: How can low reaction yields (<60%) be optimized in multicomponent syntheses?
- Solvent Screening : Polar aprotic solvents (e.g., DMF) may enhance intermediate solubility.
- Catalyst Optimization : Lewis acids (e.g., ZnCl₂) can accelerate Mannich reactions.
- Reaction Time/Temperature : Extended reflux (e.g., 8–12 hrs) improves cyclization efficiency .
Basic: What are potential research applications of this compound?
Structural analogs (e.g., dihydropyrimidinones) show calcium channel modulation , antimicrobial activity , and enzyme inhibition . This compound’s cyano and thioxo groups may target kinases or redox-active enzymes, warranting SAR studies .
Basic: What are safe handling and storage protocols?
- Storage : Keep at room temperature in airtight containers with desiccants to prevent hydrolysis.
- Handling : Use PPE (gloves, goggles) due to potential irritancy (refer to SDS guidelines for analogous compounds) .
Advanced: How does the compound’s stability vary under acidic/basic conditions?
Conduct accelerated stability studies in buffered solutions (pH 1–13) at 40°C/75% RH. Monitor degradation via HPLC-MS. The ester group is prone to hydrolysis under basic conditions, while the thioxo moiety may oxidize in acidic media .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
